molecular formula C18H19N5O B3125894 N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide CAS No. 329779-50-2

N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B3125894
CAS No.: 329779-50-2
M. Wt: 321.4 g/mol
InChI Key: AOTLSYHIAFULIU-UHFFFAOYSA-N
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Description

N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide is a complex organic compound that features a cyanophenyl group, a pyridinyl group, and a piperazine ring. Compounds with such structures are often investigated for their potential pharmacological properties, including their roles as receptor ligands or enzyme inhibitors.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide typically involves multi-step organic reactions. A common approach might include:

    Formation of the cyanophenyl intermediate: This could involve the nitration of a phenyl ring followed by reduction to form the corresponding amine, which is then converted to the cyanophenyl derivative.

    Formation of the pyridinyl piperazine: This might involve the reaction of pyridine with piperazine under specific conditions to form the pyridinyl piperazine intermediate.

    Coupling reaction: The final step would involve coupling the cyanophenyl intermediate with the pyridinyl piperazine under suitable conditions, possibly using a coupling agent like EDCI or DCC.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, automated synthesis platforms, and stringent purification processes like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound might be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions could target the nitrile group to form amines.

    Substitution: The aromatic rings might undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but might include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide could have several scientific research applications:

    Chemistry: As a ligand in coordination chemistry or as a building block in organic synthesis.

    Biology: Potential use in studying receptor-ligand interactions or enzyme inhibition.

    Medicine: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Binding to specific receptors or enzymes.

    Pathways Involved: Modulating signaling pathways or enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]ethanamide
  • N-(2-cyanophenyl)-2-[4-(pyridin-3-yl)piperazin-1-yl]acetamide

Uniqueness

N-(2-cyanophenyl)-2-[4-(pyridin-2-yl)piperazin-1-yl]acetamide might exhibit unique binding affinities or selectivities compared to similar compounds, making it a valuable candidate for specific applications in research and industry.

Properties

IUPAC Name

N-(2-cyanophenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O/c19-13-15-5-1-2-6-16(15)21-18(24)14-22-9-11-23(12-10-22)17-7-3-4-8-20-17/h1-8H,9-12,14H2,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOTLSYHIAFULIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC=CC=C2C#N)C3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001207099
Record name N-(2-Cyanophenyl)-4-(2-pyridinyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>48.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49666549
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

329779-50-2
Record name N-(2-Cyanophenyl)-4-(2-pyridinyl)-1-piperazineacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=329779-50-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Cyanophenyl)-4-(2-pyridinyl)-1-piperazineacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001207099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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